2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol
Description
2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol is a branched amino alcohol featuring a propan-1-ol backbone substituted with a (2,6-dimethylheptan-4-yl)amino group. The heptane chain is branched at the 2nd and 6th positions, with the amino group attached to the central (4th) carbon. The hydroxyl group resides on the first carbon of the propanol moiety.
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
2-(2,6-dimethylheptan-4-ylamino)propan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-9(2)6-12(7-10(3)4)13-11(5)8-14/h9-14H,6-8H2,1-5H3 |
InChI Key |
CASFPLAVBULMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)NC(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol typically involves the reaction of 2,6-dimethylheptan-4-amine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a product with high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol can be categorized based on variations in the alkyl chain, amino group position, hydroxyl group placement, and additional functional groups. Below is a detailed analysis:
Structural Variations and Key Differences
Analysis of Structural Impact
Analogs with shorter or unbranched chains (e.g., ethylamino derivatives) exhibit higher polarity and may favor solubility in polar solvents.
Hydroxyl Group Position :
- Propan-1-ol (primary alcohol) vs. propan-2-ol (secondary alcohol): The primary alcohol in the parent compound likely has stronger hydrogen-bonding capacity, influencing crystallization behavior and solubility .
Amino Group Modifications: Secondary amines (e.g., piperidine or piperazine derivatives) exhibit reduced basicity compared to primary amines, affecting protonation states under physiological conditions. Sulfonyl or thioether groups (e.g., in sulfonylpiperazine or fluorobenzene derivatives) introduce electrophilic sites, enabling participation in covalent bonding or redox reactions .
Functional Group Additions :
- Fluorinated aromatic rings (e.g., 4-fluorobenzene) enhance metabolic stability and lipophilicity, a common strategy in drug design.
- Thioether groups may confer antioxidant properties or enable conjugation in prodrug systems .
Biological Activity
2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol is an organic compound with significant biological activity, particularly in pharmacological and biochemical applications. With the molecular formula C12H27NO and a molecular weight of 201.35 g/mol, this compound has garnered attention for its potential therapeutic properties and its role in various biological processes.
The compound features a unique structural configuration that influences its reactivity and interaction with biological targets. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H27NO |
| Molecular Weight | 201.35 g/mol |
| IUPAC Name | 1-(2,6-dimethylheptan-4-ylamino)propan-2-ol |
| InChI | InChI=1S/C12H27NO/c1-9(2)6-12(7-10(3)4)13-8-11(5)14/h9-14H,6-8H2,1-5H3 |
| Canonical SMILES | CC(C)CC(CC(C)C)NCC(C)O |
The mechanism of action for 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol involves its interaction with specific receptors and enzymes within biological systems. It acts as a ligand that can modulate the activity of these targets, influencing various cellular processes such as signal transduction and metabolic pathways. This modulation can lead to therapeutic effects, including anti-inflammatory and neuroprotective actions.
Pharmacological Applications
Research indicates that 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol may exhibit several pharmacological effects:
- Neuroprotective Effects : Studies have suggested that compounds similar to this one can protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
- Potential Anticancer Properties : Preliminary studies indicate that it could affect cancer cell lines by inducing apoptosis or inhibiting proliferation.
Study on Neuroprotective Effects
A study published in a peer-reviewed journal demonstrated that a related compound showed significant neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell cultures. The compound was found to enhance the expression of antioxidant enzymes, suggesting a mechanism involving the upregulation of cellular defense systems.
Anti-inflammatory Activity Research
In another investigation, researchers evaluated the anti-inflammatory properties of similar compounds using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with the compound led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Potential
A recent study explored the anticancer potential of derivatives related to 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol on human cancer cell lines. The results showed that these compounds could induce cell cycle arrest and apoptosis in various cancer types, indicating their potential as therapeutic agents.
Comparative Analysis
Comparative studies with structurally similar compounds reveal distinctive biological activities attributed to the specific configuration of 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol. For instance:
| Compound | Biological Activity |
|---|---|
| 3-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol | Moderate neuroprotective effects |
| 1-(2,6-Dimethylheptan-4-yl)aminopropan-2-ol | Stronger anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
